![molecular formula C12H16N2O4S B14470332 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid CAS No. 66857-11-2](/img/structure/B14470332.png)
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with an amino group at the sixth position and a 4-nitrophenylsulfanyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid and 4-nitrothiophenol.
Formation of Intermediate: Hexanoic acid is first converted to 6-aminohexanoic acid through a series of reactions involving nitration and reduction.
Coupling Reaction: The 6-aminohexanoic acid is then reacted with 4-nitrothiophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aminohexanoic acid derivatives.
Scientific Research Applications
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfanyl group can act as a functional moiety that modulates the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler analogue without the nitrophenylsulfanyl group.
4-Nitrophenylsulfanyl derivatives: Compounds with similar functional groups but different backbones.
Uniqueness
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is unique due to the combination of the hexanoic acid backbone with the nitrophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
66857-11-2 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)sulfanylamino]hexanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)4-2-1-3-9-13-19-11-7-5-10(6-8-11)14(17)18/h5-8,13H,1-4,9H2,(H,15,16) |
InChI Key |
IMXVKGNYWDPDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SNCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



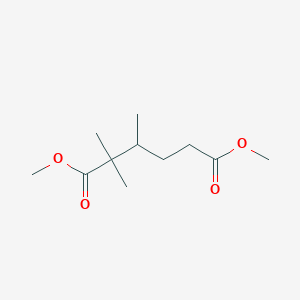
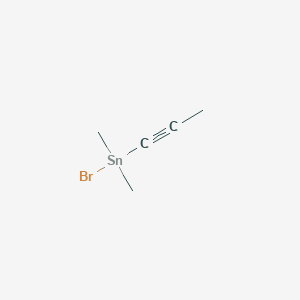
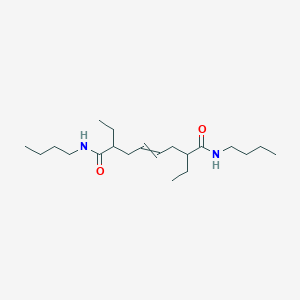
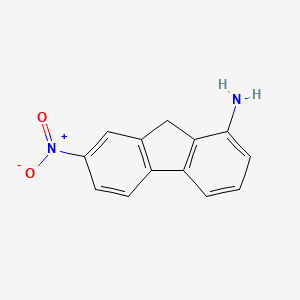
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
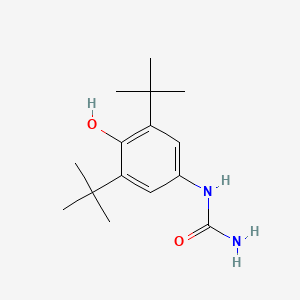
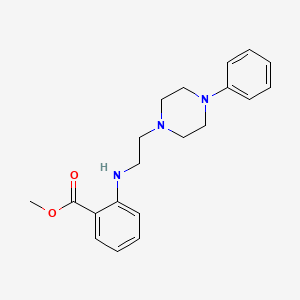
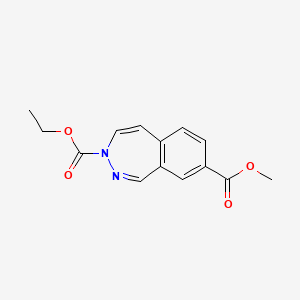
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
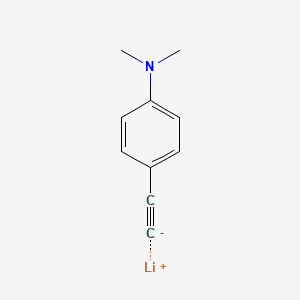
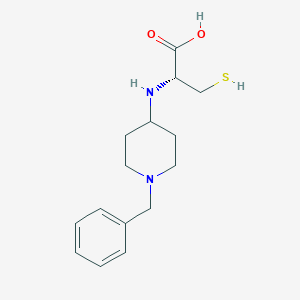
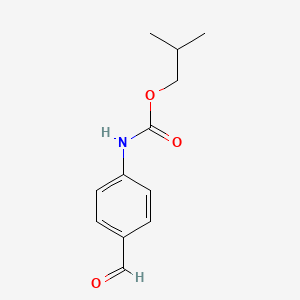
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
